2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone
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Overview
Description
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone, also known as DPEP, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of the enzyme dipeptidase 1 (DPEP1), which has been implicated in various physiological processes, including tumor growth, inflammation, and kidney function.
Mechanism of Action
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone is a small molecule inhibitor of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone1, an enzyme that is involved in the metabolism of various peptides and amino acids. 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone1 has been implicated in various physiological processes, including tumor growth, inflammation, and kidney function. By inhibiting 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone1, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone1 activity, modulation of immune responses, and improvement of kidney function. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone in lab experiments is its specificity for 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone1, which allows for precise modulation of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone1 activity. Additionally, this compound is a small molecule inhibitor, which makes it easy to administer and study. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for the use of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone in scientific research. One direction is the development of this compound as an anti-cancer agent, either alone or in combination with other drugs. Additionally, this compound may have applications in immunotherapy, either as a modulator of immune responses or as a target for immunotherapy. Finally, this compound may have potential applications in the treatment of kidney disorders, either alone or in combination with other therapies. Further research is needed to fully explore the potential of this compound in these areas.
Synthesis Methods
The synthesis of 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with thiourea to form the intermediate 4-fluorobenzylthiourea. This intermediate is then reacted with 4,6-diaminopyrimidine in the presence of a base to form the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentrations.
Scientific Research Applications
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone has potential applications in various fields of scientific research, including cancer biology, immunology, and nephrology. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a promising anti-cancer agent. Additionally, this compound has been shown to modulate immune responses, suggesting that it may have applications in immunotherapy. Finally, this compound has been shown to improve kidney function in animal models of kidney disease, suggesting that it may be a potential treatment for kidney disorders.
properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS/c13-8-3-1-7(2-4-8)9(18)6-19-12-16-10(14)5-11(15)17-12/h1-5H,6H2,(H4,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWYZYFFJSRCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CC(=N2)N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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